molecular formula C24H15N3O2 B5071231 3-[1-(4-Nitrophenyl)benzo[F]quinolin-3-YL]pyridine

3-[1-(4-Nitrophenyl)benzo[F]quinolin-3-YL]pyridine

Cat. No.: B5071231
M. Wt: 377.4 g/mol
InChI Key: URDUSOVDHHPVID-UHFFFAOYSA-N
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Description

3-[1-(4-Nitrophenyl)benzo[F]quinolin-3-YL]pyridine is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by the presence of a quinoline core fused with a pyridine ring and a nitrophenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-Nitrophenyl)benzo[F]quinolin-3-YL]pyridine typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with 2-aminobenzophenone to form an intermediate, which is then cyclized to produce the quinoline core. This intermediate is further reacted with pyridine derivatives under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-Nitrophenyl)benzo[F]quinolin-3-YL]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[1-(4-Nitrophenyl)benzo[F]quinolin-3-YL]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[1-(4-Nitrophenyl)benzo[F]quinolin-3-YL]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitrophenyl group plays a crucial role in its biological activity, often participating in redox reactions and forming reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(4-Nitrophenyl)benzo[F]quinolin-3-YL]pyridine is unique due to its fused ring system, which imparts distinct chemical and biological properties. The combination of quinoline, pyridine, and nitrophenyl groups makes it a versatile compound for various applications .

Properties

IUPAC Name

1-(4-nitrophenyl)-3-pyridin-3-ylbenzo[f]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15N3O2/c28-27(29)19-10-7-17(8-11-19)21-14-23(18-5-3-13-25-15-18)26-22-12-9-16-4-1-2-6-20(16)24(21)22/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDUSOVDHHPVID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CC(=N3)C4=CN=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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